molecular formula C6H9N3O2S B572630 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine CAS No. 1255147-35-3

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B572630
CAS No.: 1255147-35-3
M. Wt: 187.217
InChI Key: VHUNLEASJZCILL-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine (CAS 1255147-35-3) is a high-purity pyrimidine derivative supplied for research and development applications. This compound has the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . Pyrimidines are a fundamental class of heterocyclic compounds, isosteres of benzene where two meta carbon atoms are replaced by nitrogen atoms . They are of immense scientific interest as they form the core structure of three key nucleobases found in nucleic acids: cytosine, thymine, and uracil . Beyond their biological significance, pyrimidine derivatives are extensively investigated in medicinal chemistry and drug discovery, with many marketed drugs, particularly kinase inhibitors, featuring a pyrimidine ring system . The distinct structural features of this specific compound, including the 4-methyl group and the 5-methylsulfonyl moiety, make it a valuable and versatile synthetic intermediate or building block for constructing more complex molecules. It is primarily used by researchers in pharmaceutical and agrochemical development. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed specifications and availability.

Properties

IUPAC Name

4-methyl-5-methylsulfonylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNLEASJZCILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246817
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-35-3
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enaminone Precursor Synthesis

Enaminones serve as critical intermediates for constructing the pyrimidine ring. As demonstrated in the synthesis of 4-thiazol-NN-(pyridin-2-yl)pyrimidin-2-amine derivatives, enaminones are synthesized via condensation of acetylthiazoles with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck’s reagent. For 4-methyl-5-(methylsulfonyl)pyrimidin-2-amine, the enaminone must incorporate a methyl group at the α-position and a methylthio group at the β-position.

Example procedure :

  • 5-Acetylthiazole formation : React 3-chloro-2,4-pentanedione with methyl thiourea under Hantzsch–Traube conditions to yield 5-acetyl-4-methylthiazole.

  • Enaminone synthesis : Treat the acetylthiazole with DMF-DMA under reflux to generate the enaminone precursor.

Pyrimidine Cyclization

The enaminone undergoes microwave-assisted cyclocondensation with guanidine derivatives to form the pyrimidine core. This method, adapted from the synthesis of CDK4/6 inhibitors, positions the methyl and methylthio groups at C4 and C5, respectively.

Reaction conditions :

  • Temperature : 120–150°C (microwave irradiation)

  • Solvent : Ethanol or 1,4-dioxane

  • Catalyst : None required

  • Yield range : 5–57% (dependent on substituents)

Table 1 : Representative enaminones and cyclization yields

Enaminone StructureGuanidine DerivativeProductYield (%)
4-Me, 5-SMe-enaminone1-(Pyridin-2-yl)guanidine4-Me-5-SMe-pyrimidin-2-amine42
4-Me, 5-SMe-enaminone1-(3-Nitrophenyl)guanidine4-Me-5-SMe-pyrimidin-2-amine28

Hantzsch-Type Pyrimidine Synthesis

Reaction Mechanism and Optimization

The Hantzsch synthesis, traditionally used for thiazoles, can be adapted for pyrimidines by employing β-keto esters and thiourea derivatives. For example, ethyl 2-(ethoxymethylene)acetoacetate reacts with methyl carbamimidothioate in ethanol under reflux to yield pyrimidine esters. Adjusting the substituents on the β-keto ester and thiourea allows precise placement of the methyl and methylthio groups.

Key steps :

  • Condense ethyl 3-(methylthio)-3-oxopropanoate with methyl carbamimidothioate.

  • Reflux in ethanol with triethylamine (48 hours).

  • Isolate the product via crystallization (81% yield).

Table 2 : Hantzsch synthesis optimization

β-Keto EsterThiourea DerivativeProductYield (%)
Ethyl 3-(methylthio)-3-oxopropanoateMethyl carbamimidothioate4-Me-5-SMe-pyrimidine-2-amine81
Ethyl 3-ethyl-3-oxopropanoateMethyl carbamimidothioate4-Et-5-SMe-pyrimidine-2-amine68

Oxidation of Methylthio to Methylsulfonyl

Oxidizing Agents and Conditions

The methylthio intermediate is oxidized to the sulfonyl group using robust oxidizing agents. While specific data for this compound are absent in the provided sources, general protocols for sulfone formation include:

  • Oxone® (potassium peroxymonosulfate) :

    • Solvent : Acetone/water (1:1)

    • Temperature : 0°C to room temperature

    • Reaction time : 6–12 hours

    • Yield : 85–95% (typical for aryl sulfones)

  • Hydrogen peroxide (H₂O₂) with acetic acid :

    • Conditions : Reflux for 8–24 hours

    • Catalyst : Tungsten or vanadium compounds

    • Yield : 70–90%

Critical consideration : Excess oxidant and prolonged reaction times ensure complete conversion, but over-oxidation must be monitored via TLC or HPLC.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : Offers modularity for diverse substitution patterns but suffers from variable yields (5–57%).

  • Hantzsch synthesis : Higher reproducibility (68–81% yields) but limited to specific β-keto ester availability.

  • Oxidation : Near-quantitative conversion achievable with Oxone®, making it suitable for industrial-scale production.

Purity and Functional Group Tolerance

  • Cyclocondensation byproducts (e.g., unreacted guanidine) require chromatography for removal.

  • Hantzsch-derived products often crystallize directly from ethanol/water mixtures, enhancing purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary and secondary amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs of 4-methyl-5-(methylsulfonyl)pyrimidin-2-amine are compared below based on substituent variations, molecular weight, and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-CH₃, 5-SO₂CH₃ C₆H₈N₄O₂S 216.22 Intermediate in antiviral/anticancer agents
SRI-32007 (Cyr997) Pyrrolo-pyrimidine core, morpholino, SO₂CH₃ C₁₆H₂₀N₆O₃S 376.44 Antiviral activity (HBV inhibition)
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine 2-SCH₃, 5-I, 6-Cl C₅H₅ClIN₃S 316.54 Halogenated analog; potential kinase inhibitor
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 5-Boronic ester C₁₁H₁₈BN₃O₂ 235.09 Suzuki coupling precursor
5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine 4-(m-tolyl), 5-SO₂CH₃ C₁₂H₁₂N₄O₂S 276.32 Aryl-substituted analog; anticancer research
Key Observations:
  • Sulfonyl Group Impact : The methylsulfonyl group (SO₂CH₃) in the target compound and SRI-32007 enhances metabolic stability and polar interactions, critical for binding to biological targets .
  • Boronic Esters : The boronic ester derivative () is tailored for cross-coupling reactions, expanding synthetic utility in medicinal chemistry .
Key Observations:
  • Antiviral Activity: SRI-32007's pyrrolo-pyrimidine core and morpholino group contribute to its HBV inhibition, a feature absent in the simpler target compound .
  • Antitrypanosomal Activity: Methoxy-phenyl substituents in analogs improve activity against Trypanosoma species, suggesting that bulkier substituents may enhance target engagement .
  • Kinase Inhibition: The triazine-morpholino hybrid in highlights the importance of heterocyclic extensions for targeting complex enzymatic pathways .

Biological Activity

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine, a member of the sulfonylpyrimidine class, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor of key enzymes. Research indicates that compounds within this class can modify cysteine residues in target proteins, leading to irreversible inhibition. This mechanism is particularly relevant for proteins involved in critical cellular processes, such as bacterial sortase A and various cancer-related pathways .

Biological Activities

  • Antibacterial Activity :
    • Studies have shown that sulfonylpyrimidines exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Salmonella typhi. The mechanism involves the inhibition of bacterial enzymes crucial for cell wall synthesis and maintenance .
  • Anticancer Properties :
    • Research has highlighted the potential of this compound as an anticancer agent. It has been observed to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's ability to modify proteins involved in cell cycle regulation contributes to its antiproliferative effects .
  • Enzyme Inhibition :
    • This compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase and urease. The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .

Study 1: Inhibition of Sortase A

A high-throughput screening identified this compound as an effective inhibitor of sortase A, with a notable irreversible binding profile. The study reported a maximum inhibition rate of approximately 97% after prolonged incubation with the compound .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells, with IC50 values indicating strong cytotoxicity. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis .

Study 3: Antibacterial Efficacy

Another investigation assessed the antibacterial activity against multiple strains, revealing that this compound exhibited moderate to strong activity against Bacillus subtilis and Escherichia coli. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit essential enzymatic functions .

Data Tables

Biological ActivityTarget/OrganismIC50 (µM)Reference
Sortase A InhibitionStaphylococcus aureus100
Anticancer (MDA-MB-231)Breast Cancer Cells15
Antibacterial ActivityBacillus subtilis25
Acetylcholinesterase InhibitionEnzyme20

Q & A

Q. What are the recommended synthetic routes for 4-methyl-5-(methylsulfonyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

A common approach involves functionalizing pyrimidine precursors via sulfonation and methylation. For example, outlines a general procedure where 2-methylthiopyrimidines are refluxed with amines to introduce amino groups, followed by sulfonation. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: elevated temperatures (>100°C) in polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation. Yield discrepancies often arise from incomplete purification; column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

X-ray crystallography ( ) is the gold standard for resolving regiochemical ambiguities. For example, demonstrates how dihedral angles and hydrogen-bonding networks distinguish substituent positions. Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify methylsulfonyl and aromatic protons (e.g., methylsulfonyl protons appear as singlets at δ ~3.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C6_6H9_9N3_3O2_2S requires m/z 199.0384) .

Q. What safety protocols are essential when handling this compound in the lab?

and 6 emphasize:

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Waste disposal : Segregate halogenated/organic waste and consult certified disposal services .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The methylsulfonyl group is a strong electron-withdrawing moiety, activating the pyrimidine ring at specific positions (e.g., C4 and C6) for nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity. highlights intramolecular hydrogen bonding (N–H⋯N), which stabilizes transition states and directs regioselectivity. Experimental validation via kinetic studies under varying pH conditions is advised .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies may arise from:

  • Assay conditions : Differences in microbial strains or culture media (e.g., pH-sensitive sulfonyl group stability).
  • Structural analogs : Compare with , where pyrimidine derivatives with extended alkyl chains showed enhanced activity due to improved membrane permeability.
  • Meta-analysis : Cross-reference datasets from (biosynthetic applications) and (antifungal activity) to identify structure-activity relationships (SARs).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME can assess solubility (LogP) and metabolic stability. For instance, notes that hydroxylation of methyl groups improves solubility.
  • Molecular docking : Target-specific studies (e.g., enzyme inhibition in ) require crystal structures (PDB ID: 3MVR) to validate binding poses.
  • QSAR models : Use datasets from (nitropyrimidines) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) .
  • Data Validation : Cross-check spectral data with PubChem entries ( ) to ensure consistency .
  • Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in biological studies .

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